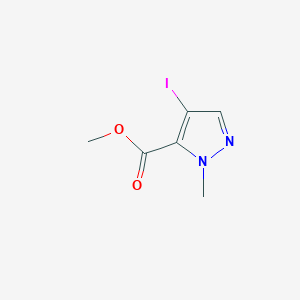

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-iodo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYGSOJERQNQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350088 | |

| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75092-26-1 | |

| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic pathway, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a convenient handle for further functionalization, typically through cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of bioactive molecules.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the construction of the pyrazole ring to form the intermediate, Methyl 1-methyl-1H-pyrazole-5-carboxylate. This is followed by a regioselective iodination at the electron-rich 4-position of the pyrazole ring.

An In-depth Technical Guide to the Chemical Properties of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in synthetic and medicinal chemistry. This document outlines its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of novel chemical entities.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrazole core with iodo, methyl, and methyl carboxylate substituents, offers multiple points for chemical modification.

| Property | Value | Reference |

| CAS Number | 75092-26-1 | [1] |

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | |

| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid (CAS 75092-30-7) has a melting point of 242°C.[2][3] The related compound 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) has a melting point of 59-64°C.[4] | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Reactivity

The synthesis of this compound can be approached through the iodination of a suitable precursor. A plausible synthetic route is the direct iodination of methyl 1-methyl-1H-pyrazole-5-carboxylate. The following is a generalized experimental protocol based on known iodination reactions of pyrazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

Iodine (I₂)

-

Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or ceric ammonium nitrate)

-

Solvent (e.g., acetic acid or dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent in a round-bottom flask.

-

Add iodine to the solution and stir.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction temperature should be controlled, typically between room temperature and 60°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

The key to the synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodo group at the 4-position of the pyrazole ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The following diagram illustrates the central role of this compound as a building block in three major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Caption: Key cross-coupling reactions of the title compound.

Detailed Methodologies for Cross-Coupling Reactions

The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound as the starting material. These protocols are intended as a starting point and may require optimization for specific substrates.

-

To a reaction vessel, add this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

In a Schlenk tube, combine this compound (1.0 eq), an alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add a dry, degassed solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture to 80-120°C and stir for 6-24 hours.

-

After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Purge the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine, 2.0-3.0 eq).

-

Add a terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature to 60°C for 2-12 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological and Medicinal Chemistry Context

While specific biological targets for this compound have not been extensively reported in the public domain, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. The ability to functionalize the 4-position of this pyrazole derivative through the aforementioned cross-coupling reactions makes it a valuable tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The derivatives can be tested for a variety of activities, including but not limited to kinase inhibition, anti-inflammatory, and anti-infective properties. The following diagram illustrates a general workflow for the application of this compound in a drug discovery context.

References

Introduction and Chemical Identity

Technical Guide: An Examination of CAS 75092-26-1 (Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves to consolidate the publicly available information on CAS number 75092-26-1. Extensive searches for specific biological activity, quantitative data (e.g., IC50, Ki), detailed experimental protocols, and associated signaling pathways for this specific compound have yielded limited results. The information presented herein is based on the general properties of the pyrazole class of molecules and available chemical data for the compound . The lack of specific biological data prevents the creation of detailed signaling pathway diagrams and comprehensive quantitative data tables as requested.

The compound identified by CAS number 75092-26-1 is known as This compound . It belongs to the pyrazole class of heterocyclic organic compounds. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities. This compound's structure suggests its potential use as a chemical intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the known physicochemical properties for this compound is provided in the table below.

| Property | Value | Citations |

| CAS Number | 75092-26-1 | |

| IUPAC Name | This compound | |

| Molecular Formula | C6H7IN2O2 | |

| Molecular Weight | 266.04 g/mol | |

| Melting Point | 45-46 °C | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Store in a dry, dark place at 2-8 °C |

Synthesis Protocol

A general synthesis method for this compound has been reported in the literature. The following protocol is based on the available information.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Reagents and Materials:

-

Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

Iodine

-

Iodic acid

-

Sulfuric acid

-

Tetrachloromethane

-

Acetic acid

Procedure:

-

A solution of Methyl 1-methyl-1H-pyrazole-5-carboxylate is prepared in a mixture of tetrachloromethane and acetic acid.

-

Iodine, iodic acid, and sulfuric acid are added to the solution.

-

The reaction mixture is heated to 80°C.

-

The reaction is allowed to proceed for 30 minutes.

-

Following the reaction, the product is isolated and purified using standard laboratory techniques (e.g., extraction, chromatography).

Workflow Diagram:

Biological Activity and Potential Applications

-

General Profile of Pyrazole Derivatives: The pyrazole scaffold is a core component of numerous FDA-approved drugs with activities including anti-inflammatory, antimicrobial, and anticancer effects.

-

Potential Cytochrome P450 Inhibition: Some commercial suppliers suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This is a common property for some nitrogen-containing heterocyclic compounds. However, no quantitative data (e.g., IC50 values) or specific studies are available to confirm the potency or selectivity of this inhibition.

Hypothetical Signaling Pathway Involvement

Given the tentative suggestion of CYP450 inhibition, a hypothetical interaction can be diagrammed. CYP enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. Inhibition of these enzymes can lead to drug-drug interactions.

Conclusion and Future Directions

This compound (CAS 75092-26-1) is a well-characterized chemical entity from a physicochemical standpoint. However, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. While its pyrazole core and notations in chemical databases suggest potential roles, such as a CYP450 inhibitor, there is a critical need for experimental validation.

For researchers interested in this compound, the following steps are recommended:

-

In Vitro Screening: Conduct broad panel screening against various biological targets, including a comprehensive panel of CYP450 enzymes, to identify any primary activity.

-

Assay Development: Should an activity be confirmed, development of specific and robust biochemical and cell-based assays will be necessary to quantify its potency and efficacy.

-

Structure-Activity Relationship (SAR) Studies: If the compound shows promise, it could serve as a starting point for SAR studies to optimize its activity and properties.

At present, due to the lack of specific biological data, this compound is best considered a chemical intermediate or a tool compound for initial screening, rather than a well-defined biological modulator.

Technical Guide: Structure Elucidation of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. This document details the synthetic pathway, predicted spectroscopic data, and the logical workflow for structural confirmation, serving as a vital resource for researchers in medicinal chemistry and drug development.

Compound Identity and Physicochemical Properties

This compound is a halogenated pyrazole derivative. The pyrazole ring is a key heterocyclic motif found in numerous biologically active compounds. The presence of an iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| CAS Number | 75092-26-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₇IN₂O₂ | Sigma-Aldrich[2] |

| Molecular Weight | 266.04 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | Sigma-Aldrich[2] |

Synthesis and Purification

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 1-methylpyrazole. The first step involves the iodination of the pyrazole ring, followed by carboxylation and subsequent esterification. A detailed experimental protocol is provided below.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-iodopyrazole

This protocol is adapted from a patented synthesis method.[4]

-

Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in a suitable solvent such as water or an organic solvent, add iodine (1.0-1.3 eq).

-

Iodination: Heat the mixture to 50-100°C. Add an oxidizing agent, such as hydrogen peroxide, dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and adjust the pH to 5-9 with an aqueous alkali solution (e.g., sodium hydroxide).

-

Isolation: The product, 1-methyl-4-iodopyrazole, will precipitate as a light-yellow solid. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid

This step involves the carboxylation of the iodinated pyrazole.

-

Reaction Setup: Dissolve 1-methyl-4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

-

Lithiation: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature at -78°C. Stir the mixture for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours or add crushed dry ice.

-

Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of around 3-4.

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask, dissolve 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data (Predicted)

As of the last update, publicly available experimental spectroscopic data for this compound is limited. The following tables present predicted data based on the known structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Pyrazole C3-H |

| ~3.9 | s | 3H | N-CH₃ |

| ~3.8 | s | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | C5-pyrazole |

| ~140 | C3-pyrazole |

| ~65 | C4-pyrazole (C-I) |

| ~52 | O-CH₃ |

| ~40 | N-CH₃ |

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 266 | [M]⁺, Molecular ion |

| 235 | [M - OCH₃]⁺ |

| 207 | [M - COOCH₃]⁺ |

| 139 | [M - I]⁺ |

Crystallographic Data

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Biological and Medicinal Context

While specific biological activity for this compound has not been reported, pyrazole derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural features of the title compound make it an attractive scaffold for the development of novel therapeutic agents. The iodo-substituent, in particular, allows for facile diversification of the molecule through various cross-coupling reactions to explore structure-activity relationships.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. This document is intended for informational purposes for a scientific audience. Appropriate safety precautions should be taken when handling all chemicals.

References

Spectral Data Analysis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key heterocyclic motif found in a wide array of pharmacologically active compounds. The introduction of an iodine atom at the 4-position and a methyl ester at the 5-position provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies. A thorough understanding of the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent reaction products.

This technical guide provides a summary of the expected spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this compound. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide also outlines the detailed experimental protocols for acquiring such data, providing a framework for researchers to generate and interpret the necessary analytical information.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | s | 1H | H-3 (pyrazole ring) |

| ~3.9-4.1 | s | 3H | N-CH₃ |

| ~3.8-4.0 | s | 3H | O-CH₃ |

Note: The precise chemical shifts can vary depending on the solvent used for analysis.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C=O (ester) |

| ~145-150 | C-5 (pyrazole ring) |

| ~140-145 | C-3 (pyrazole ring) |

| ~70-80 | C-4 (pyrazole ring, C-I) |

| ~52-55 | O-CH₃ |

| ~38-42 | N-CH₃ |

Note: The chemical shift of the carbon bearing the iodine atom (C-4) is expected to be significantly shifted upfield compared to an unsubstituted pyrazole.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-CH₃]+ | Loss of a methyl group |

| [M-OCH₃]+ | Loss of a methoxy group |

| [M-COOCH₃]+ | Loss of the methyl ester group |

Note: The exact m/z value of the molecular ion will depend on the isotopic composition. The presence of iodine will result in a characteristic isotopic pattern.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (ester) |

| ~1500-1600 | C=N and C=C stretch (pyrazole ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~2900-3000 | C-H stretch (methyl groups) |

Experimental Protocols

To obtain definitive spectral data for this compound, the following standard analytical procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data for this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Conclusion

The structural characterization of this compound is crucial for its application in synthetic and medicinal chemistry. While experimentally determined spectral data is not widely published, the predicted values and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous confirmation of the compound's structure and purity, which is an essential step in any drug discovery and development pipeline.

In-Depth Technical Guide: Stability and Storage of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a key intermediate in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical compounds and other complex molecules. The iodo- and carboxylate-substituted pyrazole core provides a versatile scaffold for various chemical transformations. Ensuring the stability and integrity of this reagent through proper storage and handling is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on available supplier data and general principles for related chemical structures.

Chemical Properties and Stability Profile

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 75092-26-1

-

Molecular Formula: C₆H₇IN₂O₂

-

Molecular Weight: 266.04 g/mol

-

Physical Form: Solid

The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[1] However, the presence of an iodo-substituent introduces potential sensitivity to light and thermal stress. The C-I bond can be susceptible to cleavage, leading to degradation of the compound. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of iodinated aromatic compounds suggests that potential degradation could involve de-iodination, particularly under exposure to UV light or high temperatures.

Quantitative Data Summary

| Parameter | Recommendation/Status | Source |

| Storage Temperature | 2-8°C (Refrigerated) or Room Temperature | [2][3] |

| Light Exposure | Keep in a dark place.[2][3][4] | [2][3][4] |

| Atmosphere | Store in a tightly-closed container, sealed in a dry environment.[2][5] | [2][5] |

| General Stability | Stable under recommended storage and handling conditions.[5] | [5] |

| Incompatibilities | Strong oxidizing agents. | General |

Experimental Protocols: General Stability Testing

While a specific, validated stability-indicating method for this compound is not found in the literature, a general protocol for assessing the stability of such a compound would typically involve the following steps. This protocol is for informational purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity) over a defined period.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity batch of this compound.

-

Sample Preparation: Accurately weigh and prepare solutions of the compound in a suitable, inert solvent (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store samples in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose samples to a controlled light source, such as a photostability chamber compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Humidity Stability: Store samples in a humidity-controlled chamber at a specified relative humidity (e.g., 75% RH).

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analytical Method:

-

Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method should be capable of separating the parent compound from any potential degradation products.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is often a good starting point.

-

Column: A C18 reversed-phase column is commonly used.

-

Detection: Monitor at a wavelength where the parent compound and potential impurities have significant absorbance.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial time point.

-

Identify and quantify any degradation products by comparing the chromatograms of the stressed samples to the reference standard. Mass spectrometry (LC-MS) can be used to identify the structure of unknown degradants.

-

Visualization of Handling and Storage Workflow

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.

Caption: Workflow for Handling and Storage of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions.[5] To maintain its integrity and ensure the reliability of experimental results, it is crucial to store it in a dry, dark environment at either refrigerated (2-8°C) or room temperature.[2][3] Exposure to light, elevated temperatures, and strong oxidizing agents should be avoided. While specific degradation pathways are not well-documented, adherence to these storage and handling protocols will minimize the risk of chemical degradation. For critical applications, it is advisable to perform periodic quality control checks using a suitable analytical method like HPLC.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a structured format for ease of comparison. Additionally, synthetic workflows are visualized using diagrams to clarify the reaction pathways.

Introduction

The pyrazole scaffold is a cornerstone in the design of therapeutic agents due to its diverse biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, the introduction of an iodine atom at the 4-position of a 1-methyl-1H-pyrazole-5-carboxylate core offers a versatile handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings). This enables the synthesis of complex molecular architectures for the development of novel pharmaceuticals. This guide outlines two primary and effective synthetic strategies for preparing this compound.

Synthetic Methodologies

Two principal synthetic routes have been identified for the preparation of this compound:

Route 1: Construction of the Pyrazole Ring Followed by Direct Iodination. This approach involves the initial synthesis of the non-iodinated precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, which is subsequently subjected to electrophilic iodination at the C4 position.

Route 2: Formation of the Iodinated Carboxylic Acid Followed by Esterification. This alternative pathway begins with the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, which is then converted to the target methyl ester via Fischer esterification.

The following sections provide detailed experimental protocols and quantitative data for each of these synthetic routes.

Route 1: Pyrazole Ring Formation and Subsequent Iodination

This two-step process begins with the regioselective synthesis of the pyrazole ester, followed by direct iodination of the electron-rich C4 position.

A Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] The presence of an iodine atom at the 4-position provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, making this compound a strategic intermediate for the synthesis of complex molecular architectures and diverse compound libraries for drug discovery.[2][4] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 75092-26-1 | |

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |

| InChI Key | OTYGSOJERQNQFY-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be approached through a multi-step sequence starting from 1-methylpyrazole. The general synthetic workflow involves the iodination of the pyrazole ring followed by carboxylation and esterification.

Experimental Protocol: Synthesis of 1-Methyl-4-iodopyrazole

A common precursor, 1-methyl-4-iodopyrazole, can be synthesized from 1-methylpyrazole via an iodination reaction.

Materials:

-

1-Methylpyrazole

-

Iodine

-

Hydrogen peroxide (35 wt% aqueous solution)

-

Sodium hydroxide aqueous solution

Procedure: [1]

-

Charge a reaction flask with 1-methylpyrazole (1.0 mol) and iodine (1.0-1.3 mol).

-

Heat the mixture to 70°C with stirring.

-

Slowly add 35 wt% aqueous hydrogen peroxide solution (1.3 mol) dropwise, maintaining the reaction temperature at 100°C.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 3-5 hours.

-

After completion, cool the reaction mixture and adjust the pH to 6-8 with a sodium hydroxide solution.

-

Cool the mixture to induce crystallization.

-

Filter the light yellow crystals, wash with cold water, and dry to obtain 1-methyl-4-iodopyrazole.

Quantitative Data:

| Reactant Molar Ratio (1-Methylpyrazole:Iodine:H₂O₂) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

| 1:1:1.3 | 100 | 3-5 | 86 | 98% |

Data adapted from a patent describing a similar procedure.[1]

Experimental Protocol: Synthesis of this compound

A general procedure for the hydrolysis of the ethyl ester to the carboxylic acid is as follows:

Materials:

-

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

-

Lithium hydroxide monohydrate

-

Methanol, Tetrahydrofuran (THF), Water

-

1N Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated brine

Procedure: [6]

-

Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (2.5 mmol) in a 1:1:1 mixture of MeOH/H₂O/THF (15 mL).

-

Add lithium hydroxide monohydrate (25 mmol) and stir the solution at 25°C for 2 hours.

-

Monitor the reaction for completion.

-

Concentrate the mixture under reduced pressure.

-

Adjust the pH to 4 with 1N HCl.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to obtain crude 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

The subsequent esterification to the methyl ester can be achieved using standard methods such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid).

Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.9 ppm (s, 3H, O-CH₃)

-

δ ~4.0 ppm (s, 3H, N-CH₃)

-

δ ~7.8 ppm (s, 1H, pyrazole-H)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ ~40 ppm (N-CH₃)

-

δ ~52 ppm (O-CH₃)

-

δ ~75 ppm (C-I)

-

δ ~140 ppm (C-H)

-

δ ~145 ppm (C-COOCH₃)

-

δ ~162 ppm (C=O)

Note: These are estimated values and should be confirmed by experimental data.

Key Reactions and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of kinase inhibitors and other biologically active compounds.[7]

General Experimental Protocol for Suzuki-Miyaura Coupling: This protocol is adapted from a procedure for a similar iodo-imidazole substrate and may require optimization.[8]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dioxane/Ethanol solvent mixture

-

Microwave reactor

Procedure: [8]

-

To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

-

Add a mixture of dioxane and ethanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 20 minutes.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the introduction of alkyne functionalities at the 4-position of the pyrazole ring, which is a key structural motif in various bioactive molecules.

General Experimental Protocol for Sonogashira Coupling: This protocol is based on a general procedure for iodo-pyrazoles and may need optimization.[9]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure: [9]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv.).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 equiv.) dropwise.

-

Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC.

-

Upon completion, cool the reaction, filter through celite, and perform an aqueous work-up.

-

Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the formation of a carbon-carbon bond between the iodo-pyrazole and an alkene, leading to the synthesis of 4-alkenyl-pyrazoles.

General Experimental Protocol for Heck-Mizoroki Reaction: This protocol is adapted from a procedure for N-protected 4-iodo-1H-pyrazoles and may require optimization.[8][10]

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the solvent (MeCN or DMF).

-

Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).

-

Heat the reaction mixture (typically 80-110°C) and stir for 4-24 hours.

-

After cooling, perform an aqueous work-up.

-

Purify the crude product by column chromatography.

Quantitative Data for Heck Coupling of a Related 4-Iodo-1H-tritylpyrazole with Methyl Acrylate: [10]

| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | P(OEt)₃ | DMF | 80 | 24 | 95 |

Applications in Drug Discovery and Development

The pyrazole core is a privileged scaffold in medicinal chemistry.[7] Derivatives of this compound are key intermediates in the synthesis of a variety of biologically active compounds.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core. The C4-position of the pyrazole ring is often functionalized with aryl or heteroaryl groups to achieve specific interactions within the ATP-binding site of kinases. The Suzuki-Miyaura coupling of this compound is a primary strategy for introducing this diversity.[2][7] For instance, substituted pyrazoles are investigated as inhibitors of c-Jun N-terminal kinase (JNK).[11]

Other Therapeutic Areas

Beyond kinase inhibitors, pyrazole derivatives have shown a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticancer: Various pyrazole derivatives have been evaluated for their anti-cancer properties.[12][13]

-

Antimicrobial and Antifungal: Pyrazole-containing compounds have demonstrated activity against various bacterial and fungal strains.[12]

-

Agrochemicals: Pyrazole carboxamides are widely used in agricultural crop protection as insecticides and fungicides.[14]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is primarily centered on its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, providing efficient routes to a wide array of functionalized pyrazole derivatives. These derivatives are of significant interest in the development of new pharmaceuticals, particularly kinase inhibitors, as well as in the agrochemical industry. The synthetic protocols and reaction workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this important chemical intermediate.

References

- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 75092-30-7 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The presence of an iodine atom at the 4-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for generating diverse molecular libraries.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] For substrates like this compound, the high reactivity of the carbon-iodine bond allows for efficient oxidative addition to the palladium(0) catalyst, facilitating the coupling process under relatively mild conditions.[5]

These application notes provide detailed protocols for both microwave-assisted and conventional heating Suzuki-Miyaura coupling reactions using this compound. Additionally, quantitative data from representative reactions are summarized to guide reaction optimization.

Data Presentation: Summary of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various conditions for the coupling of 4-iodopyrazole derivatives with arylboronic acids.

Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids

| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 90 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |

Data adapted from a representative protocol for 4-iodo-1-methyl-1H-pyrazole.[5]

Table 2: Conventional Heating Suzuki Coupling of 4-Iodopyrazole Derivatives

| Pyrazole Derivative | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |

| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |

| Generic 4-iodopyrazole | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not Specified |

| Halogenated aminopyrazole | Boronic acid or ester (1.2-1.5 equiv) | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₂CO₃ (2.0-3.0) | 1,4-dioxane/H₂O (4:1) | 80-120 | 2-18 | Varies |

Data compiled from various sources for structurally similar 4-iodopyrazoles.[7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carboxylates.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial

-

Nitrogen or Argon gas supply

Procedure:

-

To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

-

Add DME (3 mL) and H₂O (1.2 mL) to the vial.

-

Purge the vial with nitrogen or argon for 5-10 minutes.

-

Under the inert atmosphere, add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

-

Seal the vial tightly.

-

Place the vial in a microwave apparatus and irradiate the reaction mixture at 90°C for 5-12 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-aryl-1-methyl-1H-pyrazole-5-carboxylate.[5]

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling using standard laboratory heating methods.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk tube or similar reaction vessel

-

Argon gas supply

Procedure:

-

To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).

-

Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL total volume).

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired product.[5]

Visualizations

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by palladium and copper complexes, is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance. Pyrazole scaffolds are key pharmacophores present in numerous therapeutic agents. The functionalization of the pyrazole ring, specifically through the introduction of diverse alkynyl groups at the 4-position of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, offers a direct route to novel chemical entities with significant potential in drug discovery and development programs.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering a robust methodology for the synthesis of a diverse library of 4-alkynyl-1-methyl-1H-pyrazole-5-carboxylate derivatives.

Reaction Principle and Mechanism

The Sonogashira reaction operates through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected catalytic cycles.[2] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the final cross-coupled product and regenerates the active Pd(0) catalyst.[2]

Experimental Protocols

Two primary protocols are presented: a standard copper-cocatalyzed method and a copper-free alternative for sensitive substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a widely used and generally high-yielding method for the Sonogashira coupling of iodo-pyrazoles.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv.), and CuI (0.04 - 0.1 equiv.).

-

Add anhydrous, degassed solvent (THF or DMF, approximately 5-10 mL per mmol of the pyrazole substrate).

-

Add the amine base (Et₃N or DIPEA, 2.0 - 3.0 equiv.) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts, or to avoid potential issues with copper contamination in the final product.

Materials:

-

This compound

-

Terminal alkyne

-

[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst)[3]

-

2,2,6,6-Tetramethylpiperidine (TMP) as the base[3]

-

Anhydrous, degassed Dimethyl sulfoxide (DMSO)[3]

-

Inert gas (Argon)

-

Standard laboratory glassware

Procedure:

-

In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol %) to a reaction vial equipped with a stir bar.[3]

-

Add anhydrous, degassed DMSO, followed by the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).[3]

-

Add the terminal alkyne (1.5 equiv.).[3]

-

Seal the vial and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, the temperature can be moderately increased (e.g., to 60 °C).[3]

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of iodo-pyrazoles with various terminal alkynes, based on literature data for structurally similar compounds. Optimization may be necessary for specific substrate combinations.

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | 2 - 18 | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | ~80 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | RT | 6 | 75-85 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 4 | >90 |

| 5 | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | ~92[3] |

| 6 | 1-Phenyl-1-propyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 24 | ~70 |

Visualizations

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for Sonogashira cross-coupling.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a key building block. This versatile intermediate is particularly valuable in the development of kinase inhibitors, a class of drugs with significant therapeutic applications in oncology and inflammatory diseases.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of an iodine atom at the C4 position facilitates various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which are often crucial for achieving high-potency and selective interactions with biological targets. The methyl ester at the C5 position can be further modified, for example, by hydrolysis to the corresponding carboxylic acid and subsequent amide coupling, to introduce additional points of diversity and modulate the physicochemical properties of the final compounds.

Key Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The pyrazole core is a well-established pharmacophore found in many approved kinase inhibitors.

This document focuses on the synthesis of inhibitors for two important classes of kinases:

-

Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling by cytokines and growth factors, playing a key role in the immune system.[1]

-

p38 Mitogen-Activated Protein (MAP) Kinase: This is a serine/threonine kinase involved in cellular responses to stress and inflammation.[2][3][4]

Experimental Protocols

The following protocols describe key transformations for the elaboration of this compound into bioactive kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Pyrazole Derivatives

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of many kinase inhibitors that feature an aryl or heteroaryl substituent at the C4 position of the pyrazole core.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial

Procedure: [5]

-

To a microwave vial, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

-

Add DME and water in a 2.5:1 ratio.

-

Purge the vial with nitrogen.

-

Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 90 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 88 |

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl Pyrazole Derivatives

This protocol details the Sonogashira coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl linkage, which can be a key structural element in certain kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Schlenk flask

Procedure: [6]

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Add anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino Pyrazole Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyrazole core and a primary or secondary amine. This is a crucial step in the synthesis of many JAK inhibitors.[7]

Reaction Scheme:

Caption: The JAK-STAT signaling pathway and mechanism of inhibition.

Caption: The p38 MAP Kinase signaling pathway and mechanism of inhibition.

References

- 1. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a versatile intermediate in the synthesis of novel chemical entities for drug discovery. This document outlines its chemical properties, key applications, and detailed protocols for its utilization in synthetic chemistry.

Introduction

This compound (CAS No. 75092-26-1) is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This intermediate offers two key points for chemical modification: the reactive iodine atom at the C4 position, which is amenable to various cross-coupling reactions, and the methyl ester at the C5 position, which can be readily converted into other functional groups, such as amides. These features make it an invaluable tool for generating libraries of diverse compounds for high-throughput screening and for the targeted synthesis of complex, biologically active molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 75092-26-1 | |

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5] The strategic placement of the iodo and carboxylate functionalities allows for a divergent synthetic approach, enabling the exploration of a broad chemical space.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core that interacts with the hinge region of the kinase active site. The iodo group of this compound can be readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl moieties. These introduced groups are often crucial for achieving potent and selective binding to the target kinase.[5]

Elaboration of the Carboxylate Group

The methyl ester at the C5 position provides a handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This amidation step is a common strategy in drug discovery to modulate physicochemical properties, introduce additional binding interactions, and improve the pharmacokinetic profile of a lead compound.

Synthetic Utility Overview

The following diagram illustrates the key reaction pathways for the diversification of this compound.

Caption: Key diversification pathways for this compound.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C4 position. The conditions are adapted from procedures for similar 4-iodopyrazole substrates.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Seal the vial and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carboxylate.

Representative Yields for Suzuki-Miyaura Coupling of 4-Iodopyrazoles:

The following table provides representative yields for Suzuki-Miyaura coupling reactions of similar 4-iodopyrazole substrates.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 4-Phenyl derivative | 85-95% |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl) derivative | 80-90% |

| 3-Thienylboronic acid | 4-(3-Thienyl) derivative | 70-85% |

| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl) derivative | 80-90% |

Protocol 2: Ester Hydrolysis and Amidation

This two-step protocol describes the conversion of the methyl ester to a carboxamide, a common transformation in medicinal chemistry to modulate compound properties and introduce new points of interaction with biological targets.

Workflow for Ester Hydrolysis and Amidation

Caption: Workflow for the conversion of the methyl ester to a carboxamide.

Step 1: Ester Hydrolysis

Materials:

-

This compound (1.0 equiv)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

-

Solvent mixture (e.g., THF/Methanol/Water, 1:1:1 v/v/v)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound in the solvent mixture.

-

Add the base and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-